N-benzyl-7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-sulfonamide
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Overview
Description
N-benzyl-7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-sulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a dibenzofuran core, which is a fused ring system consisting of two benzene rings and one furan ring. The compound also contains a tetrazole ring, a five-membered ring with four nitrogen atoms, and a sulfonamide group. This unique structure endows the compound with a variety of chemical and biological properties, making it of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-sulfonamide typically involves multiple steps. One common approach is to start with the dibenzofuran core, which can be synthesized through the O-arylation reaction of substituted phenols followed by cyclization of diaryl ethers . The tetrazole ring can be introduced via the reaction of sodium azide with nitriles in the presence of zinc salts as catalysts
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the employment of high-throughput screening techniques to identify optimal reaction conditions. Catalysts and reagents are chosen to maximize yield and minimize by-products, ensuring a cost-effective and environmentally friendly process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting sulfonamide groups to amines.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
N-benzyl-7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of N-benzyl-7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-sulfonamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to enzymes and receptors with high affinity. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The sulfonamide group also plays a role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
N-benzyl-7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-sulfonamide can be compared with other similar compounds, such as:
N-(2-phenoxyethyl)-7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-sulfonamide: Similar structure but with a phenoxyethyl group instead of a benzyl group.
2,4-Disubstituted thiazoles: These compounds also exhibit a wide range of biological activities but have a different core structure.
1,2,3-Triazoles: These compounds share the tetrazole ring but differ in the rest of the structure and exhibit different biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H15N5O3S |
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Molecular Weight |
405.4 g/mol |
IUPAC Name |
N-benzyl-7-(tetrazol-1-yl)dibenzofuran-2-sulfonamide |
InChI |
InChI=1S/C20H15N5O3S/c26-29(27,22-12-14-4-2-1-3-5-14)16-7-9-19-18(11-16)17-8-6-15(10-20(17)28-19)25-13-21-23-24-25/h1-11,13,22H,12H2 |
InChI Key |
ATUXXLPIHKEBNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC3=C(C=C2)OC4=C3C=CC(=C4)N5C=NN=N5 |
Origin of Product |
United States |
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